Dibutyl 2-methylbut-2-enedioate

Description

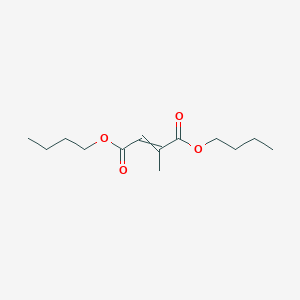

Dibutyl 2-methylbut-2-enedioate is a dialkyl ester derived from 2-methylbut-2-enedioic acid (HOOC-C(CH₃)=CH-COOH), where both carboxylic acid groups are esterified with n-butanol. Its molecular formula is C₁₃H₂₂O₄, and it features a conjugated diene system with a methyl substituent.

Properties

CAS No. |

22644-92-4 |

|---|---|

Molecular Formula |

C13H22O4 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

dibutyl 2-methylbut-2-enedioate |

InChI |

InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h10H,4-9H2,1-3H3 |

InChI Key |

CBTPGSGIWLRAKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C(C)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2-methylbut-2-enedioate can be synthesized through the esterification of citraconic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-methylbut-2-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Dibutyl 2-methylbut-2-enedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism by which dibutyl 2-methylbut-2-enedioate exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Dibutyl Methylphosphonate (CAS RN: 2404-73-1)

- Molecular Formula : C₉H₂₁O₃P

- Functional Group : Phosphonate ester (P=O bond).

- Applications: Used as a solvent or chemical intermediate in organophosphorus synthesis.

- Key Differences :

- Contains a phosphorus atom, enhancing its utility in flame retardants or metal extraction.

- Lower molecular weight (C₉ vs. C₁₃) compared to this compound.

Di-n-butyl Phthalate (UN 3082)

- Molecular Formula : C₁₆H₂₂O₄

- Functional Group : Phthalate ester (aromatic dicarboxylate).

- Regulatory Status : Classified under UN 3082 for environmental hazards during transport .

- Applications : Widely used as a plasticizer in polymers.

- Key Differences :

- Aromatic backbone increases rigidity and persistence in the environment.

- Higher carbon content (C₁₆ vs. C₁₃) but identical hydrogen and oxygen counts (C₁₆H₂₂O₄ vs. C₁₃H₂₂O₄).

Dibutyl Hydrogen Phosphonate

- Molecular Formula : C₈H₁₉O₃P

- Functional Group : Phosphite ester (P–O–C linkage).

- Applications : Acts as an antioxidant or stabilizer in industrial formulations .

- Key Differences :

- Phosphite esters are more reactive toward oxidation compared to phosphonates or carboxylates.

- Simpler structure (C₈ vs. C₁₃) with distinct coordination chemistry.

Comparative Data Table

Structural and Reactivity Insights

- This compound: The conjugated diene system may enhance reactivity in cycloaddition reactions.

- Phosphonate/Phosphite Esters :

- Phosphorus-containing esters exhibit higher thermal stability and coordination capabilities compared to carboxylates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.